molecular formula C10H8O4S B8775594 1-Hydroxynaphthalene-7-sulfonic acid CAS No. 20191-62-2

1-Hydroxynaphthalene-7-sulfonic acid

Cat. No. B8775594
CAS RN: 20191-62-2
M. Wt: 224.23 g/mol
InChI Key: SYMAOPXKWWZQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxynaphthalene-7-sulfonic acid is a useful research compound. Its molecular formula is C10H8O4S and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20191-62-2

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

8-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O4S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6,11H,(H,12,13,14)

InChI Key

SYMAOPXKWWZQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-amino-2-naphthalenesulfonic acid (Aldrich, 2.40 g, 10.8 mmol) and 3.9M aq. NaHSO3 solution (20.0 mL, 77.0 mmol) in water (10.0 mL) was refluxed for 15 h. The reaction mixture was then basified with 30% aq. NaOH solution (430 mg, 10.8 mmol) and refluxed for 4 h. The reaction mixture was neutralized with conc. HCl and then concentrated in vacuo. The remaining solid was azeotroped with 1:1 MeOH/PhMe (3×) to give the title compound (2.41 g, 95%). 1H NMR (DMSO-d6) δ 9.43 (br s, 1H), 8.36 (s, 1H), 7.96 d, J=8.4 Hz, 1H), 7.88-7.78 (m, 2H), 7.52 (t, J=7.8 Hz, 1H), 7.43 (d, J=7.3 Hz, 1H); MS(ESI−) m/z 222.3 (M−H)−.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
430 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.